molecular formula C11H17NO2S B13817028 N-Methyl-N-(5-(methylthio)furan-2-yl)pivalamide

N-Methyl-N-(5-(methylthio)furan-2-yl)pivalamide

Cat. No.: B13817028
M. Wt: 227.33 g/mol
InChI Key: PANHQTAQGYQBKS-UHFFFAOYSA-N
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Description

N-Methyl-N-(5-(methylthio)furan-2-yl)pivalamide is an organic compound belonging to the class of furans. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This compound is notable for its unique structure, which includes a furan ring substituted with a methylthio group and a pivalamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(5-(methylthio)furan-2-yl)pivalamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by a methylthio group.

    Attachment of the Pivalamide Moiety: The pivalamide group can be attached through amide bond formation reactions, typically involving the reaction of a carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(5-(methylthio)furan-2-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents for substitution reactions include halogens, nucleophiles, and electrophiles, depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted furans with different functional groups.

Scientific Research Applications

N-Methyl-N-(5-(methylthio)furan-2-yl)pivalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-(5-(methylthio)furan-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in critical cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(methylthio)furan: A related compound with a similar furan ring structure but lacking the pivalamide moiety.

    5-Methyl-2-(methylthio)furan: Another similar compound with a different substitution pattern on the furan ring.

Uniqueness

N-Methyl-N-(5-(methylthio)furan-2-yl)pivalamide is unique due to the presence of both the methylthio group and the pivalamide moiety, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

N,2,2-trimethyl-N-(5-methylsulfanylfuran-2-yl)propanamide

InChI

InChI=1S/C11H17NO2S/c1-11(2,3)10(13)12(4)8-6-7-9(14-8)15-5/h6-7H,1-5H3

InChI Key

PANHQTAQGYQBKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N(C)C1=CC=C(O1)SC

Origin of Product

United States

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